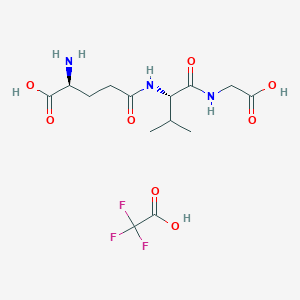![molecular formula C16H17NO B12081350 1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12081350.png)
1-(5-Methoxy-[1,1'-biphenyl]-3-yl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is an organic compound characterized by a cyclopropane ring attached to a biphenyl structure with a methoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine typically involves the following steps:
-
Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene. For instance, 5-methoxyphenylboronic acid can be coupled with 3-bromobiphenyl under palladium-catalyzed conditions.
-
Introduction of the Cyclopropane Ring: : The cyclopropane ring can be introduced via a Simmons-Smith reaction, where the biphenyl compound is treated with diiodomethane and a zinc-copper couple to form the cyclopropane ring at the desired position.
-
Amination: : The final step involves the introduction of the amine group through a nucleophilic substitution reaction. The cyclopropyl intermediate can be treated with ammonia or an amine under suitable conditions to yield the desired cyclopropanamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be carefully selected to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The biphenyl core can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Acyl chlorides or anhydrides, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Major Products
Oxidation: 1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine.
Reduction: Reduced biphenyl derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in the molecule, affecting its binding affinity and specificity. The methoxy group can participate in hydrogen bonding or other interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with the methoxy group at the 4-position.
1-(5-Hydroxy-[1,1’-biphenyl]-3-yl)cyclopropanamine: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(5-Methoxy-[1,1’-biphenyl]-4-yl)cyclopropanamine: Similar structure but with the cyclopropane ring at the 4-position.
Uniqueness
1-(5-Methoxy-[1,1’-biphenyl]-3-yl)cyclopropanamine is unique due to the specific positioning of the methoxy group and the cyclopropane ring. This configuration can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(3-methoxy-5-phenylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C16H17NO/c1-18-15-10-13(12-5-3-2-4-6-12)9-14(11-15)16(17)7-8-16/h2-6,9-11H,7-8,17H2,1H3 |
Clave InChI |
SFFLPUAIAWYAFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2(CC2)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)






